3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one
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Overview
Description
3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is a synthetic organic compound characterized by the presence of a brominated aromatic ring and a pyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one typically involves the following steps:
Bromination: The starting material, 2-methylphenylamine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 2-bromo-6-methylphenylamine.
Coupling Reaction: The brominated amine is then coupled with 1-methylpyrazin-2(1H)-one under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazinone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Shares the brominated aromatic ring but lacks the pyrazinone moiety.
3-Bromo-2-methylpyridine: Similar structure but different substitution pattern on the pyridine ring.
(3R)-3-amino-3-(2-bromo-6-methylphenyl)propanoic acid: Contains a similar brominated aromatic ring but with an amino acid structure.
Uniqueness
3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is unique due to the combination of the brominated aromatic ring and the pyrazinone moiety, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
3-(2-bromo-6-methylanilino)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-4-3-5-9(13)10(8)15-11-12(17)16(2)7-6-14-11/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGSNASCKGGSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)NC2=NC=CN(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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